Methyl 5-bromo-2-ethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-ethylpentanoate: is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is a derivative of pentanoic acid, where the hydrogen atom at the fifth position is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-ethylpentanoate can be synthesized through several methods. One common method involves the bromination of 2-ethylpentanoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-bromo-2-ethylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. .
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. .
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-2-ethylpentanoate, 5-alkoxy-2-ethylpentanoate, and 5-amino-2-ethylpentanoate
Elimination Reactions: The major product is 2-ethylpent-2-enoate
Reduction Reactions: The major product is 5-bromo-2-ethylpentanol
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of methyl 5-bromo-2-ethylpentanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of a double bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s functional properties .
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-bromo-2-methylpentanoate
- Methyl 5-bromo-2-propylpentanoate
- Methyl 5-chloro-2-ethylpentanoate
- Methyl 5-iodo-2-ethylpentanoate
Comparison: Methyl 5-bromo-2-ethylpentanoate is unique due to the presence of the bromine atom at the fifth position and the ethyl group at the second position. This specific substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom makes it more reactive in substitution and elimination reactions compared to its chloro or iodo analogs. The ethyl group at the second position also influences the compound’s steric and electronic properties, affecting its reactivity and applications .
Eigenschaften
CAS-Nummer |
42998-01-6 |
---|---|
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
methyl 5-bromo-2-ethylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-7(5-4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZXRXCAZCLFGQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.